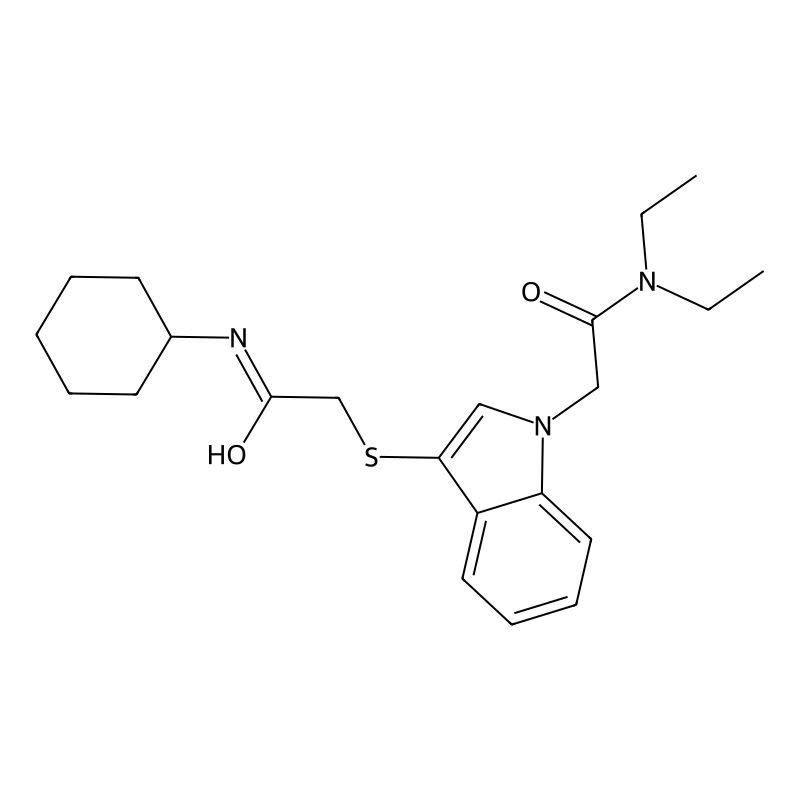2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Indole-based Ligand Design
The molecule contains an indole group, a common scaffold in many biologically active molecules. Research suggests that indole derivatives can act as ligands for various enzymes and receptors . 2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide could be studied for its potential to interact with specific biological targets relevant to disease states.
Thiol-Based Chemistry
The molecule also incorporates a thiol group (sulfhydryl group). Thiols can participate in various chemical reactions and play a role in cellular processes . The presence of the thiol group in 2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide might influence its biological activity or provide opportunities for further functionalization in medicinal chemistry.
Amide Functionality
The molecule contains an amide bond, a common functional group in pharmaceuticals. Amides can influence the solubility, stability, and biological properties of molecules . The amide group in 2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide might be essential for its potential biological activity and could be a target for further optimization in drug discovery efforts.






